Kanshone H

説明

Kanshone H is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Kanshone H, a sesquiterpene compound derived from Nardostachys chinensis, has garnered attention for its potential biological activities, particularly in relation to serotonin transporter (SERT) regulation and neuroprotective effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

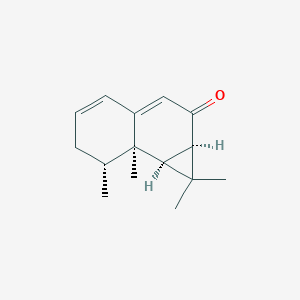

This compound is characterized by its sesquiterpene structure, which contributes to its biological properties. The molecular formula is CHO, and it exhibits significant structural similarities to other compounds within the same class. Its structural elucidation has been performed using various spectroscopic methods, including NMR and mass spectrometry.

1. Serotonin Transporter Regulation

This compound has been identified as a modulator of the serotonin transporter (SERT). In vitro assays demonstrated that it significantly inhibits SERT activity, suggesting its potential as a therapeutic agent for conditions related to serotonin dysregulation, such as depression and anxiety disorders. In a comparative study of several sesquiterpenoids, this compound exhibited moderate inhibitory effects on SERT compared to other compounds .

2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, particularly Parkinson's disease, extracts containing this compound have shown promise in alleviating symptoms and reducing neuroinflammation. A study highlighted that compounds from Nardostachys chinensis, including this compound, were detected in brain tissues post-treatment with ethanolic extracts, suggesting their bioavailability and potential therapeutic roles in the central nervous system .

Case Study 1: SERT Inhibition

In a study assessing the SERT inhibitory activity of various natural products, this compound was found to inhibit SERT with an IC value indicative of moderate potency. This positions it as a candidate for further development in pharmacological applications targeting mood disorders.

Case Study 2: Neuroprotection in Parkinson's Disease Models

In a murine model of Parkinson's disease, treatment with Nardostachys chinensis extract containing this compound resulted in significant improvements in motor function and reductions in neuroinflammatory markers. This suggests that this compound may play a role in mediating these protective effects.

Data Summary

| Activity Type | This compound | Comparison Compounds |

|---|---|---|

| SERT Inhibition | Moderate inhibition | Stronger inhibitors: Kanshone C |

| Neuroprotective Effects | Positive outcomes in models | Extracts from Nardostachys |

| Cytotoxicity | Limited direct studies | Related sesquiterpenoids show activity |

科学的研究の応用

Introduction to Kanshone H

This compound is a sesquiterpenoid compound derived from the plant Nardostachys chinensis, commonly known for its traditional medicinal uses. This compound has garnered attention in scientific research for its potential applications in pharmacology, particularly in relation to neuropsychiatric disorders and other therapeutic areas.

Pharmacological Research

This compound has been studied for its effects on serotonin transporters (SERT), which are crucial targets in treating neuropsychiatric disorders. Research indicates that this compound exhibits inhibitory effects on SERT, suggesting its potential as a scaffold for developing new antidepressants or anxiolytics .

Natural Product Chemistry

The isolation and characterization of this compound and its derivatives have implications for natural product chemistry. Studies have shown that these compounds can be used to explore the biosynthetic pathways of sesquiterpenoids in plants, providing insights into their ecological roles and potential therapeutic benefits .

Traditional Medicine

This compound is part of the traditional medicine repertoire in various cultures, particularly in Asian herbal practices. Its application in traditional remedies highlights the need for scientific validation of its efficacy and safety profiles, which can lead to broader acceptance in modern medicine .

Case Study 1: SERT Inhibition

A study focusing on the SERT regulating properties of various sesquiterpenoids found that this compound exhibited significant inhibition of SERT activity. This was measured through high-content assays that evaluated its pharmacological profile in vitro . The results suggest that this compound could serve as a lead compound for developing drugs targeting mood disorders.

Case Study 2: Biosynthesis and Accumulation

Research into the biosynthesis of sesquiterpenoids in Nardostachys chinensis revealed that this compound accumulates specifically in certain plant tissues. This specificity may provide insights into genetic factors influencing sesquiterpenoid production, paving the way for biotechnological applications aimed at enhancing yield through genetic engineering .

Case Study 3: Therapeutic Potential

A comprehensive review of Nardostachys chinensis highlighted various bioactive compounds including this compound, emphasizing its pharmacological potential against conditions such as inflammation and neurodegenerative diseases. The review calls for further studies to elucidate its mechanisms of action and therapeutic efficacy .

Data Tables

特性

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h5,7-9,12-13H,6H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLHCTFFMIUHGN-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2=CC(=O)C3C(C12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC=CC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。